

Methyl 5-bromo-3-methylpicolinate molecular weight and formula

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Compound of Interest

Compound Name: **Methyl 5-bromo-3-methylpicolinate**

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An In-Depth Technical Guide to **Methyl 5-bromo-3-methylpicolinate**: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It details the essential physicochemical properties, synthesis, and strategic applications of **Methyl 5-bromo-3-methylpicolinate**, a crucial heterocyclic building block.

Introduction: The Strategic Value of a Functionalized Picolinate

Methyl 5-bromo-3-methylpicolinate is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure is strategically functionalized with a bromine atom, a methyl group, and a methyl ester on a pyridine core. This arrangement of reactive sites makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 5-position provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The methyl group at the 3-position influences the steric

and electronic properties of the molecule, while the methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, serving as a key point for molecular elaboration. Understanding the properties and reactivity of this compound is therefore paramount for its effective use in synthetic campaigns.

Core Physicochemical & Structural Data

The fundamental properties of **Methyl 5-bromo-3-methylpicolinate** are summarized below, providing the foundational data required for experimental design and characterization.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ BrNO ₂	[1][2]
Molecular Weight	230.06 g/mol	[1][2][3]
IUPAC Name	methyl 5-bromo-3-methylpyridine-2-carboxylate	[1]
CAS Number	213771-32-5	[1][2][3][4]
Synonyms	5-Bromo-3-methylpyridine-2-carboxylic acid methyl ester	[1]
Physical Form	Off-white to Gray to Pale-yellow to Yellow-brown Solid	[3]
Typical Purity	≥97%	[3]
Storage Conditions	Store at room temperature, preferably under an inert atmosphere.	[2][3]

Synthesis Pathway and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical pathway to **Methyl 5-bromo-3-methylpicolinate** involves the hydrolysis of a nitrile precursor followed by esterification. This two-step process is efficient and relies on well-established organic chemistry principles.

Experimental Protocol

Step 1: Hydrolysis of 5-bromo-3-methylpyridine-2-carbonitrile to 5-Bromo-3-methylpicolinic Acid

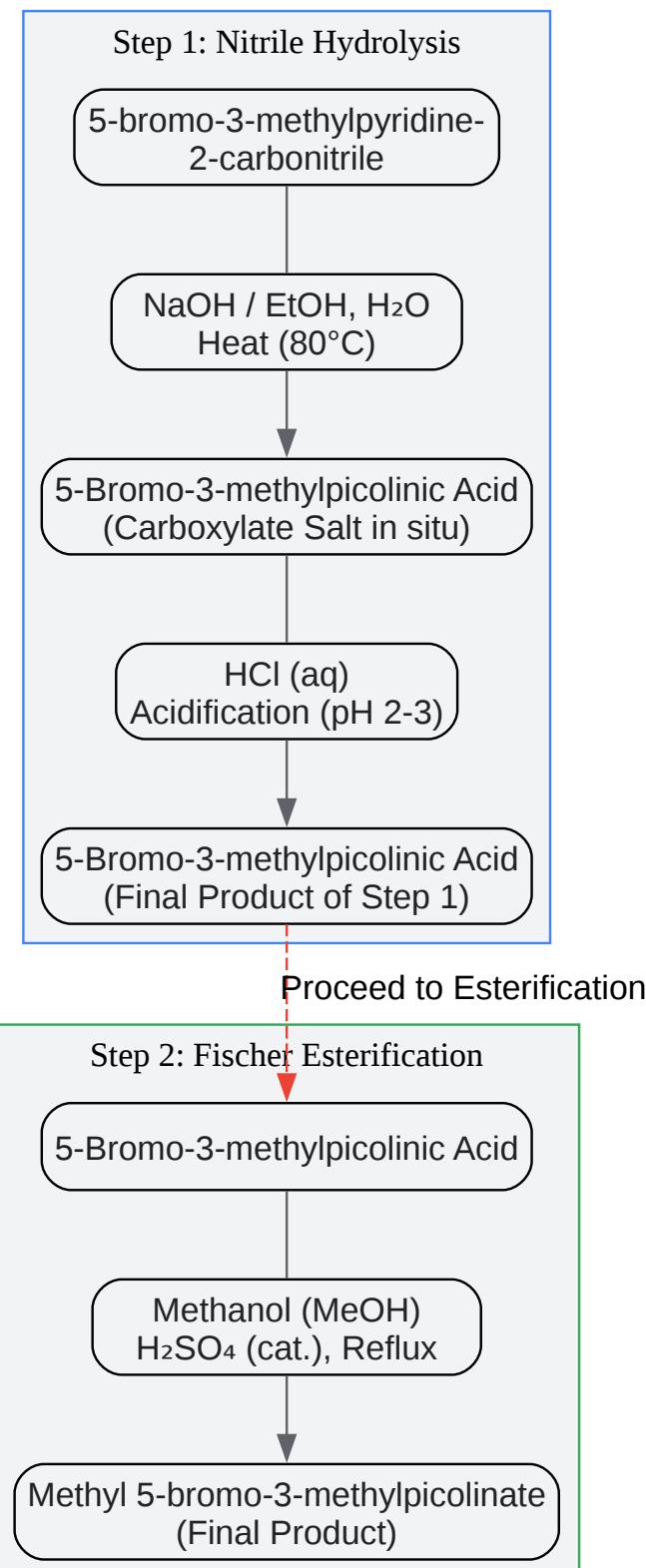
- Dissolve 5-bromo-3-methylpyridine-2-carbonitrile (1 equivalent) in ethanol.
- Add an aqueous solution of sodium hydroxide (e.g., 6.0 M) to the mixture.
- Heat the reaction mixture (e.g., to 80°C) and stir for 1.5-2 hours, monitoring the reaction progress by TLC or LC-MS. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately hydrolyze to the carboxylate salt.
- After completion, concentrate the reaction mixture to remove the ethanol.
- Dilute the residue with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.
- Acidify the aqueous phase to a pH of 2-3 with hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate or become extractable.
- Extract the product, 5-Bromo-3-methylpicolinic acid, into an organic solvent like ethyl acetate.
- Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid carboxylic acid.^[5]

Step 2: Fischer Esterification to **Methyl 5-bromo-3-methylpicolinate**

- Suspend the synthesized 5-Bromo-3-methylpicolinic acid (1 equivalent) in methanol, which acts as both the solvent and the reagent.
- Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4) or hydrochloric acid (HCl). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
- Heat the mixture to reflux and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon.
- After the reaction is complete, cool the mixture to room temperature.

- Neutralize the excess acid carefully with a base, such as a saturated sodium bicarbonate solution.
- Extract the methyl ester product into an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude **Methyl 5-bromo-3-methylpicolinate**.
- Purify the final product via column chromatography or recrystallization as needed.

Synthesis Workflow Diagram



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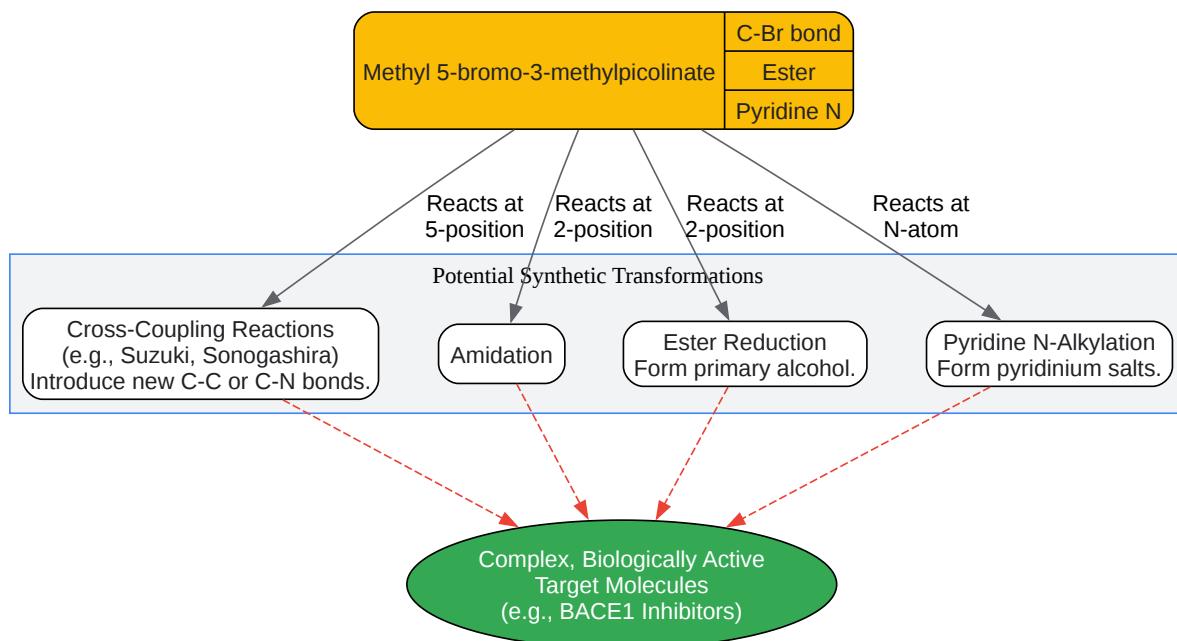
Caption: Proposed two-step synthesis of **Methyl 5-bromo-3-methylpicolinate**.

Applications in Drug Discovery & Medicinal Chemistry

The utility of **Methyl 5-bromo-3-methylpicolinate** is primarily as a versatile intermediate. Its precursor, 5-Bromo-3-methylpicolinic acid, is cited for its use in preparing oxazine derivatives that function as BACE1 (Beta-secretase 1) inhibitors.^{[5][6]} BACE1 is a key enzyme in the amyloid pathway, which is implicated in the pathology of Alzheimer's disease.

The ester form, **Methyl 5-bromo-3-methylpicolinate**, offers advantages in synthesis as it protects the carboxylic acid functionality, which might otherwise interfere with certain reactions, such as organometallic coupling at the bromine site.

Logical Role as a Synthetic Building Block



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Caption: Reactivity sites and synthetic potential of the title compound.

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 5-bromo-3-methylpicolinate** must be handled with appropriate precautions. The available safety data indicates the following hazards:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1] Some sources also include H302 (Harmful if swallowed).[3]
- Signal Word: Warning[1][3]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.
 - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
 - First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if you feel unwell.[7][9]
- Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[7] Storing under an inert atmosphere is recommended to ensure long-term stability.[2]

Conclusion

Methyl 5-bromo-3-methylpicolinate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and established role as a precursor to bioactive molecules make it an invaluable

asset in the pipeline of drug discovery. This guide provides the core technical knowledge required for its safe and effective application in the laboratory, empowering researchers to leverage its full synthetic potential.

References

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